molecular formula C16H20N2O2 B6335654 Benzyl N-(1-cyanocycloheptyl)carbamate CAS No. 1352999-92-8

Benzyl N-(1-cyanocycloheptyl)carbamate

Cat. No.: B6335654
CAS No.: 1352999-92-8
M. Wt: 272.34 g/mol
InChI Key: OTVNCXWIBNQUCA-UHFFFAOYSA-N
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Description

Benzyl N-(1-cyanocycloheptyl)carbamate is a chemical compound with the molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol This compound is known for its unique structure, which includes a benzyl group, a cyanocycloheptyl group, and a carbamate functional group

Preparation Methods

The synthesis of benzyl N-(1-cyanocycloheptyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 1-cyanocycloheptylamine under basic conditions. This reaction typically requires the use of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage .

Industrial production methods for carbamates often involve the use of carbon dioxide and amines in the presence of catalysts. For example, a three-component coupling of amines, carbon dioxide, and halides can efficiently produce carbamates under mild reaction conditions . This method offers advantages such as short reaction times and the avoidance of overalkylation.

Chemical Reactions Analysis

Benzyl N-(1-cyanocycloheptyl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group typically yields benzaldehyde or benzoic acid, while reduction of the nitrile group results in the corresponding amine.

Scientific Research Applications

Benzyl N-(1-cyanocycloheptyl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-(1-cyanocycloheptyl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, further modifying the compound’s reactivity and interactions.

Comparison with Similar Compounds

Benzyl N-(1-cyanocycloheptyl)carbamate can be compared to other carbamate compounds, such as:

The uniqueness of this compound lies in its combination of a benzyl group, a cyanocycloheptyl group, and a carbamate functional group, which imparts distinct chemical properties and reactivity.

Biological Activity

Benzyl N-(1-cyanocycloheptyl)carbamate is a cyano-substituted heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of deubiquitinating enzymes (DUBs). This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C12_{12}H16_{16}N2_2O\
  • Molecular Weight : 220.27 g/mol
  • CAS Number : 1352999-51-9
  • Structure : The compound features a benzyl group attached to a carbamate moiety, with a cyanocycloheptyl substituent that enhances its biological activity.

The primary mechanism through which this compound exerts its biological effects is by inhibiting DUBs, particularly the USP family of enzymes. These enzymes play crucial roles in regulating cellular processes such as:

  • Cell Cycle Progression
  • Apoptosis
  • DNA Repair
  • Modification of Cell Surface Receptors

Inhibition of these pathways can have significant implications for various disease states, including inflammation, viral infections, and cancer .

Inhibition of Deubiquitinating Enzymes

Research indicates that compounds like this compound can effectively inhibit DUBs, which are implicated in the pathogenesis of several diseases. The inhibition leads to altered ubiquitination patterns that can either promote or suppress tumor growth depending on the context .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to reduce tumor cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. A notable study reported that similar compounds led to a suppression of tumor growth by over 100% in xenograft models .

Case Study 1: Inhibition of Tumor Growth

In a study involving human cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. Results indicated a dose-dependent response where higher concentrations resulted in significant reductions in cell viability. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. It was found to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a dual role in both cancer therapy and inflammatory diseases.

Treatment GroupIL-6 Production (pg/mL)
Control200
LPS500
LPS + Compound150

Properties

IUPAC Name

benzyl N-(1-cyanocycloheptyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c17-13-16(10-6-1-2-7-11-16)18-15(19)20-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVNCXWIBNQUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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